(Z)-N'-hydroxy-2-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide
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Overview
Description
(Z)-N’-hydroxy-2-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is a complex organic compound featuring a pyrrolidine ring substituted with hydroxymethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide typically involves multi-step organic reactions. One common method includes the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions . This process is carried out in a microchannel reactor under visible light, which allows for a green and efficient synthesis route.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the imidamide group can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical studies.
Medicine
In medicinal chemistry, (Z)-N’-hydroxy-2-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is investigated for its potential therapeutic applications. The presence of trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can impart desirable characteristics such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxymethyl and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The imidamide group can also form covalent bonds with target molecules, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(3-(difluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide: This compound is similar in structure but contains a difluoromethyl group instead of a trifluoromethyl group.
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure and can undergo similar chemical reactions.
Uniqueness
The uniqueness of (Z)-N’-hydroxy-2-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide lies in its combination of functional groups. The presence of both hydroxymethyl and trifluoromethyl groups provides a unique set of chemical properties that can be exploited in various applications. Additionally, the (Z)-configuration of the imidamide group can influence the compound’s reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C8H14F3N3O2 |
---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
N'-hydroxy-2-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C8H14F3N3O2/c9-8(10,11)6-2-14(1-5(6)4-15)3-7(12)13-16/h5-6,15-16H,1-4H2,(H2,12,13) |
InChI Key |
UBXXCZIKVSIJHY-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(C(CN1C/C(=N/O)/N)C(F)(F)F)CO |
Canonical SMILES |
C1C(C(CN1CC(=NO)N)C(F)(F)F)CO |
Origin of Product |
United States |
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